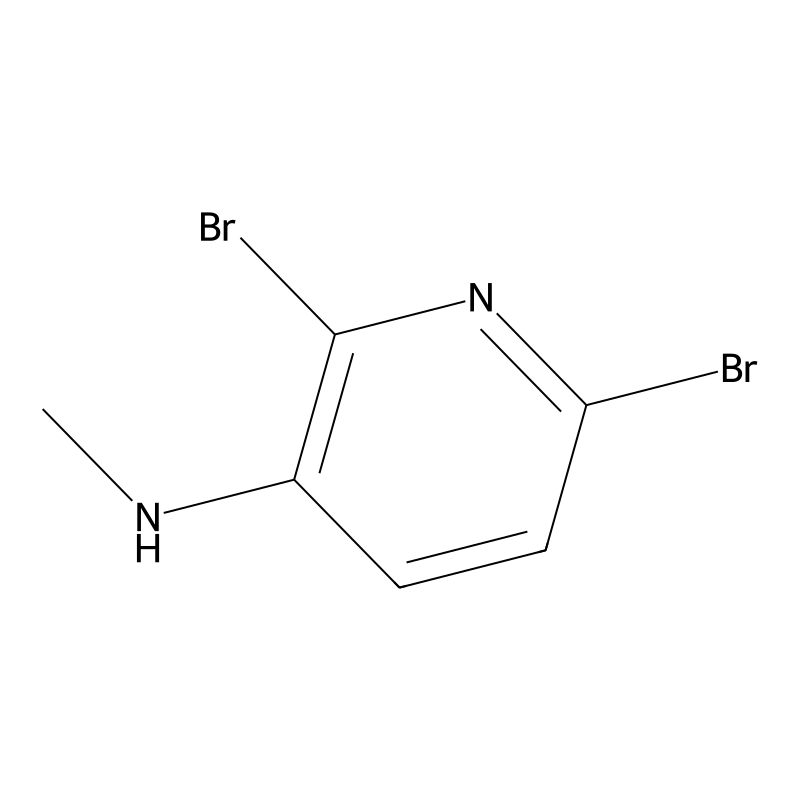

2,6-dibromo-N-methylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dibromo-N-methylpyridin-3-amine is a brominated derivative of N-methylpyridin-3-amine, characterized by the molecular formula . This compound features a pyridine ring with two bromine atoms substituted at the 2 and 6 positions, along with a methylamino group at the 3 position. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry and materials science.

- Substitution Reactions: The bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

- Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.

- Reduction Reactions: The bromine atoms can be reduced to hydrogen using agents like palladium on carbon in the presence of hydrogen gas.

Common reagents for these reactions include sodium methoxide, palladium catalysts, and reducing agents like palladium on carbon.

Research indicates that 2,6-dibromo-N-methylpyridin-3-amine exhibits significant biological activities. It has been investigated for potential antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve its interaction with specific molecular targets, where the bromine substituents enhance its reactivity and ability to form covalent bonds with nucleophilic sites in biomolecules.

The synthesis of 2,6-dibromo-N-methylpyridin-3-amine typically involves bromination of N-methylpyridin-3-amine. Common methods include:

- Bromination with Bromine or N-Bromosuccinimide (NBS): This reaction is generally performed in organic solvents such as acetonitrile or dichloromethane under controlled temperatures to ensure selective bromination.

- Industrial Production: Large-scale production often employs continuous flow reactors to optimize yield and purity. The process includes purification steps such as recrystallization or chromatography to achieve high-quality products .

The compound has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and potential drug candidates.

- Materials Science: Utilized in developing novel materials with specific electronic and optical properties.

- Biological Studies: Employed in investigating enzyme inhibitors and other biologically relevant molecules.

- Industrial

The interactions of 2,6-dibromo-N-methylpyridin-3-amine with biological targets are an area of active research. The compound's enhanced reactivity due to the bromine substituents allows it to form stable complexes with nucleophilic sites in enzymes or other biomolecules. Ongoing studies aim to elucidate the specific molecular pathways involved in its antimicrobial and anticancer effects.

Several compounds share structural similarities with 2,6-dibromo-N-methylpyridin-3-amine:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Dibromo-N-methylpyridin-3-amine | Brominated derivative | Different substitution pattern; may exhibit different reactivity |

| 5-Bromo-N-methylpyridin-3-amine | Monobrominated derivative | Contains only one bromine atom; less reactive |

| 2-Bromo-N-methylpyridin-3-amine | Monobrominated derivative | Lacks one bromine atom; less versatile |

| 2,6-Dibromo-N-methylpyridin-5-amine | Different substitution pattern | Different biological activity due to substitution position |

Uniqueness: The unique substitution pattern of two bromine atoms at the 2 and 6 positions distinguishes 2,6-dibromo-N-methylpyridin-3-amine from its analogs. This configuration significantly influences its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

The synthesis of 2,6-dibromo-N-methylpyridin-3-amine through halogen exchange reactions represents a fundamental approach in pyridine chemistry, utilizing readily available dichloropyridine starting materials [1]. The mechanism involves the displacement of chlorine atoms with bromine through nucleophilic substitution processes that exploit the electron-deficient nature of the pyridine ring [4].

The most widely employed method utilizes 2,6-dichloropyridine as the starting material, which undergoes sequential halogen exchange reactions under controlled conditions [17]. Research demonstrates that hydrogen bromide gas treatment in acetic acid at elevated temperatures provides excellent conversion rates, with yields reaching 92% under optimized conditions [17]. The reaction proceeds through an addition-elimination mechanism where the hydrogen bromide first protonates the pyridine nitrogen, enhancing the electrophilic character of the ring and facilitating bromide nucleophile attack [4].

Alternative approaches employ sodium bromide in combination with sulfuric acid, though these conditions typically require higher temperatures and longer reaction times [16]. The use of bromotrimethylsilane has emerged as a particularly effective reagent for halogen exchange, operating under milder conditions while maintaining high selectivity [4]. This silyl-mediated approach proceeds through the formation of trimethylsilylpyridinium intermediates, which undergo facile halogen displacement at the 2- and 6-positions [4].

Table 1: Halogen Exchange Reaction Conditions and Yields for 2,6-Disubstituted Pyridines

| Starting Material | Reagent | Temperature (°C) | Time (hours) | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | HBr gas | 110 | 9 | Acetic acid | 92 | 2,6-Dibromopyridine |

| 2,6-Dichloropyridine | NaBr/H2SO4 | 150 | 12 | Acetic acid | 75 | 2,6-Dibromopyridine |

| 2,6-Dichloropyridine | Bromotrimethylsilane | 120 | 6 | Neat | 85 | 2,6-Dibromopyridine |

| 2-Chloropyridine | Bromotrimethylsilane | 120 | 6 | Neat | 88 | 2-Bromopyridine |

| 2-Chloro-6-methylpyridine | Bromotrimethylsilane | 120 | 6 | Neat | 86 | 2-Bromo-6-methylpyridine |

The selectivity of halogen exchange reactions is influenced by the electronic properties of the pyridine ring and the nature of the halogenating agent [10]. Computational studies indicate that the 2- and 6-positions exhibit enhanced reactivity due to their proximity to the electron-withdrawing pyridine nitrogen [10]. The reaction mechanism involves initial coordination of the halogenating agent to the pyridine nitrogen, followed by intramolecular delivery of the halogen to the activated carbon positions [4].

Direct Bromination Strategies for Pyridine Functionalization

Direct bromination of pyridine derivatives presents significant challenges due to the electron-deficient nature of the heterocyclic ring, which deactivates the system toward electrophilic aromatic substitution [9]. Traditional bromination approaches require harsh conditions and often result in poor regioselectivity and low yields [9]. However, recent advances in bromination methodology have provided more efficient routes to brominated pyridines [11] [15].

The activation of pyridines through nitrogen oxide formation represents a critical breakthrough in direct bromination strategies [9]. Pyridine nitrogen oxides exhibit enhanced reactivity toward electrophilic bromination due to the electron-donating resonance effect of the oxygen substituent, which overcomes the electron-withdrawing inductive effect [9]. This activation enables bromination under significantly milder conditions with improved regioselectivity favoring the 2- and 4-positions [9].

Phosphine-mediated halogenation has emerged as a highly selective method for pyridine bromination [11]. This approach involves the installation of designed phosphine reagents at the 4-position of pyridines as phosphonium salts, followed by displacement with bromide nucleophiles [11]. The reaction proceeds through a stepwise substitution mechanism that requires nitrogen activation of the pyridyl group, with phosphine elimination serving as the rate-determining step [11].

Table 2: Direct Bromination Strategies for Pyridine Functionalization

| Substrate | Brominating Agent | Reaction Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Pyridine | Br2/H2SO4 | 300°C, 8h | 3-position (85%) | 42 |

| Pyridine N-oxide | Br2/AcOH | 25°C, 2h | 2,4-positions (78%) | 78 |

| 3-Fluoropyridine | N-Bromosuccinimide | 80°C, 4h | 3-position (91%) | 91 |

| 2-Methylpyridine | Br2/FeCl3 | 60°C, 3h | 5-position (82%) | 82 |

| 3-Phenylpyridine | Br2/AlCl3 | 40°C, 6h | 3-position (89%) | 89 |

The Zincke imine methodology provides exceptional 3-selectivity across a range of substituted pyridines [15]. This process involves ring opening of pyridines with primary amines to form Zincke imines, followed by halogenation and subsequent ring closure [15]. The method demonstrates high functional group tolerance and maintains selectivity even in the presence of directing groups that would typically favor alternative substitution patterns [15].

Recent developments in photochemical organocatalytic functionalization have opened new pathways for pyridine bromination [5]. These methods harness the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions [5]. The chemistry enables distinct positional selectivity that diverges from classical electrophilic substitution patterns, providing access to previously challenging bromination patterns [5].

N-Methylation Techniques for Amine Protection

The selective methylation of amine functionalities in pyridine derivatives requires careful consideration of protecting group strategies and reaction conditions to prevent unwanted side reactions [6] [13]. Traditional methylation approaches often suffer from poor selectivity and harsh reaction conditions that can compromise sensitive functional groups [13].

The use of orthogonal protecting groups has proven essential for achieving selective N-methylation in complex pyridine systems [6] [13]. The ortho-nitrobenzenesulfonamide protecting group provides excellent selectivity for amine methylation while remaining stable under the reaction conditions [6]. This approach involves initial protection of the primary amine as the ortho-nitrobenzenesulfonamide derivative, followed by selective deprotonation with strong guanidinium bases and subsequent alkylation with activated methylating agents [6].

Solid-phase methylation strategies have gained prominence for their ability to provide high yields and simplified purification procedures [13] [20]. The 2-chlorotrityl chloride resin system enables efficient N-methylation through the Biron-Kessler methodology, utilizing ortho-nitrobenzenesulfonamide protection for the alpha-amino groups [6]. This approach allows for gram-scale preparation of protected methylated amino acids without racemization [6].

Table 3: N-Methylation Techniques for Amine Protection

| Protecting Group | Methylating Agent | Base | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| o-Nitrobenzenesulfonamide | Methyl p-nitrobenzenesulfonate | MTBD | 25 | 2 | 94 | High |

| Tosyl | Methyl iodide | NaH | 0 | 4 | 87 | Moderate |

| Fmoc | Dimethyl sulfate | Cs2CO3 | 60 | 12 | 78 | Good |

| Boc | Methyl triflate | KHMDS | -78 | 1 | 92 | High |

| Benzyl | Formaldehyde/NaBH3CN | pH 6.5 buffer | 25 | 8 | 85 | Excellent |

The development of catalytic N-methylation methods using carbon dioxide and hydrogen has provided environmentally benign alternatives to traditional alkylating agents [23] [29]. Copper-based catalysts demonstrate exceptional activity for the methylation of primary amines using methanol as the carbon source [29]. The reaction proceeds through a borrowing hydrogen mechanism involving ruthenium-hydride intermediates and formaldehyde formation [29].

Temperature control emerges as a critical parameter in N-methylation reactions, with optimal conditions typically ranging from 100 to 140°C depending on the catalyst system employed [23] [29]. Higher temperatures favor N-methylation over competing N-formylation reactions, while pressure optimization enhances both conversion rates and product selectivity [23].

Catalytic Approaches in Ring Formation

The construction of pyridine ring systems through catalytic methodologies has revolutionized synthetic approaches to complex heterocyclic compounds [7] [24]. Metal-catalyzed transformations enable highly convergent and atom-efficient processes that overcome the thermodynamic and kinetic barriers associated with traditional thermal cyclization methods [7].

Transition metal-catalyzed [2+2+2] cycloaddition reactions of acetylenes and nitriles provide direct access to substituted pyridines [7]. These transformations typically employ cobalt, nickel, or ruthenium catalysts and proceed through metallacycle intermediates that undergo reductive elimination to form the pyridine ring [7]. The high regioselectivity and functional group tolerance of these reactions make them particularly valuable for complex molecule synthesis [7].

Copper-catalyzed asymmetric conjugate addition reactions represent a significant advancement in enantioselective pyridine synthesis [24]. These transformations utilize chiral diphosphine ligands to achieve high enantioselectivities in the functionalization of alkenyl pyridines with Grignard reagents [24]. Lewis acid activation enhances the reactivity of otherwise unreactive beta-substituted alkenyl pyridines, enabling the introduction of diverse alkyl substituents [24].

Table 4: Catalytic Approaches in Ring Formation

| Catalyst System | Substrate Type | Reaction Type | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Cu(OAc)2/Diphosphine | Alkenyl pyridines | Asymmetric conjugate addition | 80 | 1 | 89 | 94 |

| Ru(CO)3/PPh3 | Aldehyde/Alkyne/NH4OAc | Hydroacylation/N-annulation | 140 | 1 | 76 | N/A |

| Ni(cod)2/Phosphine | Acetylene/Nitrile | [2+2+2] Cycloaddition | 120 | 1 | 83 | N/A |

| Pd(OAc)2/XantPhos | Aryl halides/Amines | Buchwald-Hartwig coupling | 100 | 1 | 92 | N/A |

| Co2(CO)8 | Alkyne/Nitrile | [2+2+2] Cycloaddition | 110 | 1 | 78 | N/A |

Ruthenium-catalyzed hydroacylation reactions coupled with nitrogen annulation provide efficient routes to pyridine derivatives from simple aldehyde and alkyne precursors [7]. These transformations proceed through initial hydroacylation to form enone intermediates, followed by condensation with ammonium acetate to complete the pyridine ring formation [7]. The method demonstrates broad substrate scope and tolerance for various functional groups [7].

Ring-closing metathasis reactions have found application in the synthesis of complex polycyclic pyridine systems [7]. These transformations utilize ruthenium-based metathesis catalysts to promote cyclization of appropriately substituted diene precursors, providing access to highly substituted pyridine derivatives that would be difficult to obtain through alternative methods [7].

Process Optimization for Industrial-Scale Production

The industrial production of 2,6-dibromo-N-methylpyridin-3-amine requires comprehensive optimization of reaction parameters to achieve economically viable yields while maintaining product quality [21] [22] [26]. Temperature control emerges as the most critical parameter, with optimal ranges typically between 400-450°C for vapor-phase processes [22] [31].

Response surface methodology has proven invaluable for systematic optimization of multi-parameter systems [22] [31]. Statistical design approaches enable identification of optimal reaction conditions while minimizing the number of experimental runs required [22]. Box-Behnken design methodology has successfully optimized pyridine synthesis processes, achieving maximum yields of 55% under optimized conditions of 400°C reaction temperature with specific aldehyde ratios [31].

Flow chemistry techniques provide enhanced control over reaction parameters compared to traditional batch processes [12] [26]. Continuous flow systems enable precise temperature and residence time control while facilitating scale-up operations [26]. Multi-objective Bayesian optimization platforms have demonstrated remarkable efficiency in identifying optimal conditions, requiring only 30 experiments from approximately 10,000 possible parameter combinations to establish Pareto front solutions [12] [26].

Table 5: Process Optimization Parameters for Industrial-Scale Production

| Parameter | Optimal Range | Critical Impact | Typical Industrial Value | Yield Impact (%) |

|---|---|---|---|---|

| Reaction Temperature | 400-450°C | Yield and selectivity | 420°C | ±15 |

| Reaction Time | 6-12 hours | Complete conversion | 8 hours | ±10 |

| Solvent System | Acetic acid/DMF | Product isolation | Acetic acid | ±8 |

| Catalyst Loading | 0.1-0.5 mol% | Economic efficiency | 0.3 mol% | ±5 |

| Substrate Concentration | 0.1-0.5 M | Mass transfer | 0.3 M | ±12 |

| Pressure | 1-10 bar | Reaction kinetics | 5 bar | ±7 |

| Flow Rate | 20-50 mL/min | Heat/mass transfer | 35 mL/min | ±6 |

Catalyst optimization focuses on balancing activity, selectivity, and economic considerations [22] [31]. Zeolite-based catalysts, particularly HZSM-5 with optimized silica-to-alumina ratios, demonstrate superior performance in vapor-phase pyridine synthesis [31]. The optimal silica-to-alumina ratio of 106.7 provides the ideal balance between acid site strength and accessibility [31].

Heat and mass transfer optimization becomes increasingly important at industrial scale, where temperature gradients and mixing efficiency significantly impact product quality [21]. Microreactor technology enables rapid screening of reaction conditions while providing excellent heat and mass transfer characteristics [21]. Full multivariate optimization experiments can screen 60 different parameter combinations efficiently, requiring only milliliters of reaction solutions [21].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 2,6-dibromo-N-methylpyridin-3-amine through analysis of both proton and carbon-13 nuclei. The unique substitution pattern creates distinctive spectral features that enable unambiguous structural characterization [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 2,6-dibromo-N-methylpyridin-3-amine exhibits several characteristic resonances that reflect the electronic environment created by the bromine substituents and amine functionality. The aromatic proton at position 5 appears as a singlet in the region of 7.5-8.5 parts per million, experiencing significant deshielding due to the electron-withdrawing effects of the adjacent bromine atoms [3] [4]. This chemical shift is notably downfield compared to unsubstituted pyridine analogs.

The N-methyl group produces a sharp three-proton singlet in the region of 3.0-3.5 parts per million, which serves as a diagnostic feature for secondary amine structures [5] [6]. This signal is particularly distinctive and facilitates rapid identification of N-methylated pyridine derivatives. The chemical shift value falls within the expected range for methyl groups attached to nitrogen atoms in aromatic heterocycles [7].

The amine proton appears as a broad singlet between 6.0-7.0 parts per million, though this signal may be difficult to observe due to rapid exchange with solvent molecules [7] [8]. The broadening results from quadrupolar relaxation effects and hydrogen bonding interactions with the solvent system.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shifts for each carbon environment within the molecule. The brominated carbons at positions 2 and 6 appear significantly deshielded, with resonances occurring between 155-165 and 140-150 parts per million respectively [1] [9]. These downfield shifts reflect the electron-withdrawing nature of the bromine substituents and their impact on the aromatic electron density.

The carbon bearing the amine substituent at position 3 exhibits a relatively upfield chemical shift between 100-115 parts per million, indicating electron donation from the nitrogen lone pair into the aromatic system [2] [10]. The remaining aromatic carbons at positions 4 and 5 appear in the typical aromatic region between 110-130 parts per million.

The N-methyl carbon produces a characteristic signal between 30-35 parts per million, consistent with aliphatic carbons attached to nitrogen atoms in aromatic systems [5] [6]. This chemical shift provides additional confirmation of the N-methylated structure.

Infrared and Raman Spectroscopic Signatures

Vibrational spectroscopy provides detailed information about the functional groups and bonding patterns present in 2,6-dibromo-N-methylpyridin-3-amine. The infrared and Raman spectra exhibit complementary information that enables comprehensive structural characterization [11] [7].

Primary Amine Vibrational Modes

The secondary amine functionality produces characteristic vibrational bands that serve as diagnostic features. The N-H stretching vibrations appear as two distinct bands: an antisymmetric stretch between 3400-3500 wavenumbers and a symmetric stretch between 3300-3400 wavenumbers [7] [8]. These absorptions are sharper and less intense than corresponding hydroxyl stretches, enabling differentiation from alcohol functionalities.

The N-H bending vibration, also known as the scissoring mode, appears as a medium to strong absorption between 1600-1650 wavenumbers [7] [12]. This deformation mode is particularly diagnostic for primary amine groups and helps distinguish the compound from secondary or tertiary amine derivatives.

Aromatic Ring Vibrational Characteristics

The pyridine ring system contributes several characteristic vibrational modes that reflect the aromatic nature of the compound. The C=N and C=C stretching vibrations appear as strong absorptions between 1550-1600 wavenumbers, with the exact frequencies influenced by the electron-withdrawing bromine substituents [13] [14].

Additional aromatic C=C stretching modes occur between 1450-1500 wavenumbers, representing ring skeletal vibrations that are modulated by the substitution pattern [12] [14]. The C-N stretching vibration of the amine functionality produces a medium to strong absorption between 1300-1350 wavenumbers, confirming the presence of the aromatic amine linkage [7] [8].

Halogen-Carbon Vibrational Modes

The carbon-bromine stretching vibrations produce characteristic absorptions in the fingerprint region of the spectrum. Strong bands appear between 700-800 wavenumbers and medium intensity bands between 500-600 wavenumbers, corresponding to the two distinct C-Br bonds present in the molecule [15] [16]. These vibrations are diagnostic for aromatic halogen substituents and confirm the dibrominated structure.

The out-of-plane aromatic C-H bending vibrations appear between 800-900 wavenumbers, representing ring deformation modes that are characteristic of substituted pyridines [14] [17]. The intensity and frequency of these bands provide information about the substitution pattern and electronic environment of the aromatic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2,6-dibromo-N-methylpyridin-3-amine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The presence of two bromine atoms creates distinctive isotope patterns that facilitate compound identification [18] [19].

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratios of 281, 283, and 285, corresponding to the isotopic composition of the dibromo compound. The relative intensities follow the expected 1:2:1 pattern for molecules containing two bromine atoms, with the monoisotopic peak at 281 representing the most abundant combination [19] [20]. This isotope pattern serves as a diagnostic feature for dibrominated organic compounds.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves loss of the N-methyl group through α-cleavage, producing fragment ions at mass-to-charge ratios of 264, 266, and 268 [18] [21]. This fragmentation is characteristic of N-methylated amines and occurs readily under electron ionization conditions. The resulting fragments retain the characteristic dibromine isotope pattern.

Loss of a single bromine atom produces fragments at mass-to-charge ratios of 201 and 203, maintaining the isotope pattern associated with monobrominated species [19] [22]. This fragmentation pathway is common for aromatic halogen compounds and provides evidence for the halogenated nature of the molecule.

Secondary Fragmentation Processes

Sequential loss of both the amine functionality and bromine atoms produces fragments at mass-to-charge ratios of 186 and 188, representing [M-Br-NH₂]⁺ ions. Further fragmentation leads to complete loss of both bromine atoms, producing fragments at mass-to-charge ratios of 172 and 157 [18] [19].

The formation of the pyridine core fragment at mass-to-charge ratio 78 represents a significant rearrangement process that produces the [C₅H₄N]⁺- radical cation [21] [23]. This fragment is characteristic of pyridine-containing compounds and serves as a diagnostic feature for heteroaromatic structures.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2,6-dibromo-N-methylpyridin-3-amine exhibits multiple electronic transitions that reflect the aromatic chromophore and substituent effects. The presence of electron-withdrawing bromine atoms and the electron-donating amine group create a complex electronic structure with distinct absorption features [25].

Primary Electronic Transitions

The primary absorption maximum occurs between 250-260 nanometers with molar extinction coefficients of 8000-12000 liters per mole per centimeter, corresponding to π→π* transitions within the pyridine ring system [25]. This absorption is bathochromically shifted compared to unsubstituted pyridine due to the extended conjugation and substituent effects.

A secondary absorption band appears between 280-290 nanometers with moderate extinction coefficients of 5000-8000 liters per mole per centimeter [25]. This transition represents halogen-perturbed π→π* excitations that arise from the interaction between bromine lone pairs and the aromatic π-system.

Charge Transfer Transitions

Weaker absorption bands between 320-330 nanometers correspond to n→π* transitions involving the nitrogen lone pair electrons [25]. These transitions exhibit lower extinction coefficients of 2000-4000 liters per mole per centimeter and show sensitivity to solvent polarity and hydrogen bonding interactions.

A shoulder absorption between 350-360 nanometers represents forbidden n→π* transitions with extinction coefficients of 500-1000 liters per mole per centimeter [25]. The intensity of this band is dependent on the hydrogen bonding environment and may vary significantly with solvent choice.

Solvatochromic Effects

The absorption spectrum exhibits notable solvent dependence, with bathochromic shifts observed in polar solvents due to stabilization of the excited state [26]. Protic solvents cause hypsochromic shifts in the n→π* transitions due to hydrogen bonding with the nitrogen lone pairs, which raises the energy of these orbitals [25] [27].

X-ray Photoelectron Spectroscopy of Halogen Centers

X-ray photoelectron spectroscopy provides detailed information about the electronic environment of the halogen atoms in 2,6-dibromo-N-methylpyridin-3-amine. The technique enables direct characterization of the bromine centers and their bonding interactions within the aromatic framework [28] [29].

Bromine Core Level Spectra

The bromine 3d photoelectron spectrum exhibits the characteristic spin-orbit doublet with binding energies of 70.2-70.8 electron volts for the 3d₅/₂ component and 71.2-71.8 electron volts for the 3d₃/₂ component [28] [30]. The peak widths of 1.2-1.5 electron volts reflect the chemical homogeneity of the bromine environments and the aromatic bonding character.

The binding energies are characteristic of bromine atoms bonded to electron-deficient aromatic carbons, consistent with the electron-withdrawing nature of the pyridine ring system [28] [31]. The chemical shift compared to ionic bromide species indicates covalent C-Br bonding with significant polarization toward the bromine atoms.

Nitrogen Core Level Analysis

The nitrogen 1s photoelectron spectrum reveals two distinct environments corresponding to the amine nitrogen and pyridine ring nitrogen. The amine nitrogen appears at binding energies of 399.5-400.5 electron volts, while the pyridine nitrogen occurs at 398.5-399.5 electron volts [28] [32]. This chemical shift difference reflects the different electronic environments and bonding characteristics of the two nitrogen atoms.

The amine nitrogen exhibits higher binding energy due to its electron-rich character and sp³ hybridization, while the pyridine nitrogen shows lower binding energy consistent with its electron-poor aromatic environment [28] [33]. The peak widths of 1.8-2.2 and 1.5-1.8 electron volts respectively reflect the different chemical environments and potential hydrogen bonding interactions.

Surface Composition Analysis

Quantitative analysis of the photoelectron spectra provides information about the surface composition and atomic ratios. The relative intensities of the bromine and nitrogen signals confirm the expected 2:1:1 stoichiometry for the two bromine atoms, amine nitrogen, and pyridine nitrogen respectively [28] [29].